Elimusertib (hydrochloride) is a small molecule inhibitor that targets specific protein kinases involved in cell signaling pathways. It is primarily investigated for its potential therapeutic applications in oncology, particularly in the treatment of cancers characterized by mutations in the phosphatidylinositol 3-kinase (PI3K) pathway and other related signaling pathways. The compound is designed to interfere with tumor cell proliferation and survival by inhibiting key enzymes that drive cancer progression.
Elimusertib was developed by various pharmaceutical companies and research institutions focusing on targeted cancer therapies. Its development is part of a broader effort to create more effective and less toxic treatments for cancer patients.
Elimusertib falls under the category of protein kinase inhibitors, specifically targeting the PI3K/AKT/mTOR signaling pathway. It is classified as an investigational drug and has not yet received full regulatory approval for clinical use.
The synthesis of Elimusertib involves several key steps, typically starting from commercially available precursors. The synthetic route includes:
Elimusertib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact structure includes:
Elimusertib undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Understanding these reactions is crucial for optimizing synthesis routes and predicting pharmacokinetic properties.
Elimusertib exerts its anticancer effects primarily through the inhibition of specific kinases in the PI3K/AKT/mTOR pathway. By blocking these kinases, Elimusertib disrupts signaling cascades that promote cell growth and survival in cancer cells.
Elimusertib has potential applications in:
Ataxia Telangiectasia and Rad3-Related (ATR) is a master regulator of the DNA damage response, primarily activated by single-stranded DNA breaks and replication stress. During DNA replication, obstacles such as oncogene-induced over-replication, transcription-replication conflicts, or DNA lesions cause replication forks to stall, generating extensive single-stranded DNA regions coated by replication protein A. Ataxia Telangiectasia and Rad3-Related detects these regions through its binding partner Ataxia Telangiectasia and Rad3-Related Interacting Protein, initiating a signaling cascade that stabilizes stalled forks and prevents collapse. This kinase phosphorylates downstream effector checkpoint kinase 1, triggering cell cycle arrest in S and G2/M phases to allow time for DNA repair. Crucially, cancer cells with genomic instability exhibit heightened dependence on Ataxia Telangiectasia and Rad3-Related-mediated pathways due to perpetual replication stress from oncogenic drivers like Myc or Cyclin E overexpression. This creates a therapeutic window where Ataxia Telangiectasia and Rad3-Related inhibition selectively targets malignant cells while sparing healthy tissues with intact checkpoint mechanisms [2] [5].
Genomic instability—a hallmark of cancer—arises from defective DNA damage response pathways, oncogene activation, and loss of tumor suppressor genes. Tumors with ataxia telangiectasia mutated loss, BRCA1/2 mutations, or ARID1A deficiencies exhibit synthetic lethality with Ataxia Telangiectasia and Rad3-Related inhibition due to compensatory pathway reliance. For instance, ataxia telangiectasia mutated-deficient cells lose G1/S checkpoint control and depend entirely on Ataxia Telangiectasia and Rad3-Related-mediated S and G2/M checkpoints for survival. Similarly, BRCA-mutant tumors, while sensitive to poly (ADP-ribose) polymerase inhibitors, frequently develop resistance through restoration of homologous recombination; Ataxia Telangiectasia and Rad3-Related inhibition counteracts this by inducing replication catastrophe. Biomarkers such as ataxia telangiectasia mutated protein loss (detected by immunohistochemistry), cyclin E overexpression, or specific mutational signatures (e.g., homologous recombination deficiency scores) predict sensitivity to Ataxia Telangiectasia and Rad3-Related inhibitors. This biomarker-driven approach enables precision targeting of tumors with molecularly defined vulnerabilities [3] [6] [8].
Chemical and Pharmacological Profile of Elimusertib Hydrochloride
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0